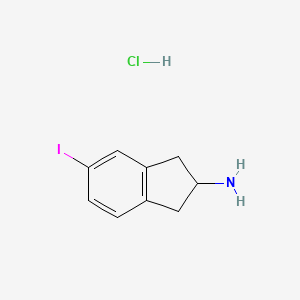

2-Amino-5-iodoindan hydrochloride

Descripción general

Descripción

2-Amino-5-iodoindan hydrochloride, also known as AIH, is a chemical compound commonly used in scientific research. AIH is a salt of the organic compound 2-amino-5-iodoindan, which is a derivative of indan. AIH has been used in a variety of laboratory experiments, ranging from biochemical research to physiological studies. AIH has a wide range of applications due to its unique properties and its ability to be used as a reagent in organic synthesis. In

Aplicaciones Científicas De Investigación

Chemical and Structural Analysis

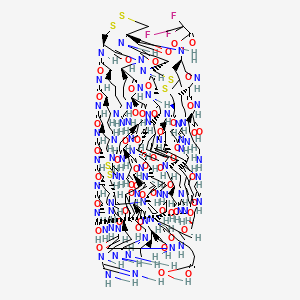

2-Amino-5-iodoindan hydrochloride, a rigid analogue of p-iodoamphetamine, has been a subject of chemical and structural analysis. Its hydrobromide and hydrochloride salts exhibit interesting crystal structures with features like hydrogen bonding and π-stacking. These characteristics have been analyzed in depth, showing the presence of additional fractional molecules and disorder in the location of water molecules in its structure (Polson, Turnbull & Wikaira, 2013).

Synthesis and Chemical Modification

The synthesis of this compound and its derivatives has been a significant area of research. Various methods for efficient and economical synthesis have been explored. For instance, an efficient synthesis of 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride utilizing 2-aminoindan as a starting material has been described, highlighting the potential for regioselective modifications and the avoidance of halogenated solvents in the process (Prashad et al., 2006). Additionally, concise syntheses of 2-aminoindans via indan-2-ol have been reported, indicating the versatility and adaptability of this compound in chemical synthesis (Göksu & SeÇen, 2005).

Potential in Drug Development

The compound has shown promise in the development of new drugs. For example, the compound has been used in the eco-friendly preparation of hydantoins, a class of compounds with various pharmaceutical applications. The methodology has been applied to a wide variety of amino esters, leading to hydantoins in good yields without the need for purification steps. This represents a 'green' approach in the synthesis of medically relevant compounds, such as the antiepileptic drug Phenytoin (Konnert et al., 2014).

Radiolabeling and Imaging

This compound's derivatives have also been investigated for their potential in radiolabeling and imaging. A study on 123I-2-iodo-tyrosine, a derivative of this compound, presents its human biodistribution, dosimetry, and initial clinical evaluation in glioma patients, showing promise as a new amino acid tracer for tumour imaging (Keyaerts et al., 2007).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds in the aminoindane class have been reported to interact with the serotonin system .

Mode of Action

It’s known that aminoindanes, in general, can affect the release and reuptake of serotonin . This interaction with the serotonin system could potentially lead to empathogenic and entactogenic effects .

Biochemical Pathways

Given its potential interaction with the serotonin system, it may influence pathways related to mood regulation, sleep, appetite, and other physiological processes regulated by serotonin .

Result of Action

Based on its potential interaction with the serotonin system, it may have effects on mood, sleep, and appetite .

Propiedades

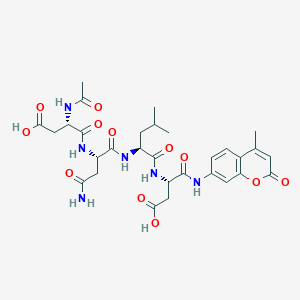

IUPAC Name |

5-iodo-2,3-dihydro-1H-inden-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10IN.ClH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPCULLKBZKNFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)I)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301348113 | |

| Record name | 5-Iodo-2-aminoindan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782044-60-3 | |

| Record name | 5-Iodo-2-aminoindan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301348113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[[[-2S-amino-3S-hydroxy-4E-octadecen-1-yl]oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium,innersalt](/img/structure/B3026353.png)

![16R-[[(2R)-2-amino-2-carboxyethyl]thio]-17S-hydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoicacid](/img/structure/B3026358.png)

![N-[(1S,2R,3E)-1-[[(4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-heptadecanamide](/img/structure/B3026359.png)

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-dotriacontanamide](/img/structure/B3026360.png)

![(4S)-5-[[(2S)-1-[[(2S)-3-Carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B3026364.png)

![(1R,2'S,3'As,12R,14R)-2',12-dimethylspiro[13-oxa-2,10,17-triazatetracyclo[10.3.2.02,11.04,9]heptadeca-4,6,8,10-tetraene-14,4'-3,3a-dihydro-2H-imidazo[1,2-a]indole]-1',3,16-trione](/img/structure/B3026367.png)

![N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B3026369.png)